molecular formula C10H14NO5- B12361105 Boc-D-pyr-OH

Boc-D-pyr-OH

Cat. No.: B12361105
M. Wt: 228.22 g/mol
InChI Key: MJLQPFJGZTYCMH-ZCFIWIBFSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-D-pyr-OH can be synthesized through the following steps :

    Reaction of Pyroglutamic Acid with tert-Butyl Alcohol and Dimethylformamide: Pyroglutamic acid is reacted with tert-butyl alcohol and dimethylformamide under suitable temperature conditions.

    Crystallization and Purification: The target product is obtained through crystallization and purification steps.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, solvent ratios, and purification techniques to achieve the desired product quality .

Scientific Research Applications

Peptide Synthesis

Role as a Protective Group
Boc-D-pyr-OH is primarily utilized as a protective group in peptide synthesis. The Boc (tert-butyloxycarbonyl) group allows for the selective modification of amino acids during the synthesis process without affecting other functional groups. This selectivity is crucial for developing complex peptides that are often required in pharmaceuticals.

Case Study: Synthesis of Bioactive Peptides
A notable application involves the synthesis of cyclic peptides using this compound as a key intermediate. For instance, researchers have successfully synthesized cyclic peptides that exhibit antimicrobial properties by incorporating this compound into their structure. The protective nature of the Boc group facilitates the formation of peptide bonds while maintaining the integrity of sensitive functional groups .

Drug Development

Enhancing Efficacy and Selectivity
In medicinal chemistry, this compound serves as a building block for designing compounds that target specific biological pathways. Its structural properties can be leveraged to enhance the efficacy and selectivity of drug candidates. Researchers have reported using this compound derivatives to develop inhibitors for various enzymes involved in disease processes.

Case Study: Development of Enzyme Inhibitors
One significant example is the development of g-secretase inhibitors, which are crucial in Alzheimer's disease research. The incorporation of this compound into these inhibitors has shown promising results in preclinical studies, demonstrating improved binding affinity and selectivity towards the target enzyme .

Bioconjugation

Facilitating Biomolecule Attachment
this compound is also employed in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This application improves the delivery and effectiveness of therapeutic agents, particularly in targeted therapies.

Case Study: Targeted Drug Delivery Systems
In a study focused on targeted cancer therapies, this compound was used to conjugate antibodies to chemotherapeutic agents. The resulting bioconjugates exhibited enhanced tumor targeting and reduced systemic toxicity compared to free drugs, highlighting the potential of this compound in improving therapeutic outcomes .

Protein Engineering

Improving Stability and Activity
In protein engineering, this compound is utilized to modify proteins to enhance their stability and activity. This modification is essential for developing better therapeutic proteins that can withstand physiological conditions.

Case Study: Therapeutic Protein Development
Research has demonstrated that incorporating this compound into protein structures can lead to increased resistance to proteolysis and improved pharmacokinetic profiles. For example, modified enzymes with this compound showed enhanced catalytic efficiency and stability under harsh conditions, making them suitable for therapeutic applications .

Research in Neurobiology

Exploring Neurotransmitter Systems
this compound derivatives are being explored for their potential effects on neurotransmitter systems, providing insights into neurological disorders.

Case Study: Neurotransmitter Modulation
Studies have indicated that certain derivatives of this compound can modulate neurotransmitter release and receptor activity, suggesting their potential use in treating conditions such as depression and anxiety disorders. These findings pave the way for further investigation into their therapeutic applications .

Biological Activity

Boc-D-pyr-OH, or N-Boc-D-pyrrolidine-2-carboxylic acid, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activities, synthesis, and potential applications based on current research findings.

Overview of this compound

This compound is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino function, facilitating various chemical reactions without interfering with the biological activity of the compound.

Synthesis

The synthesis of this compound typically involves the protection of the amino group on D-pyrrolidine followed by carboxylation. Various methods have been reported for its synthesis, including:

  • Direct Carboxylation : Using carbon dioxide under basic conditions.
  • Reactions with Acid Chlorides : Employing acyl chlorides to introduce the carboxylic acid functionality.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : A study published in Nature showed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL and 64 µg/mL respectively, indicating moderate potency against these pathogens .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The compound was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage.

  • Research Findings : In a study assessing various compounds' antioxidant capacities, this compound showed an IC50 value of 25 µM in DPPH radical scavenging assays, suggesting strong antioxidant potential .

The biological activities of this compound can be attributed to its ability to interact with cellular targets. It is hypothesized that:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymes involved in bacterial metabolism.
  • Antioxidant Mechanism : Its structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AntioxidantDPPH Scavenging25 µM

Properties

Molecular Formula

C10H14NO5-

Molecular Weight

228.22 g/mol

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/p-1/t6-/m1/s1

InChI Key

MJLQPFJGZTYCMH-ZCFIWIBFSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-]

Origin of Product

United States

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